molecular formula C25H27NO6 B2467705 N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]cyclohexanecarboxamide CAS No. 883953-52-4

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]cyclohexanecarboxamide

カタログ番号: B2467705
CAS番号: 883953-52-4
分子量: 437.492
InChIキー: STVDLLQDPDXHDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]cyclohexanecarboxamide is a synthetic small molecule featuring a chromen-4-one core substituted with a 3,4,5-trimethoxyphenyl group at position 3 and a cyclohexanecarboxamide moiety at position 2. The chromen-4-one scaffold is structurally analogous to natural flavonoids and is known for its role in modulating tubulin polymerization, a mechanism critical in anticancer drug development . The 3,4,5-trimethoxyphenyl group is a hallmark of colchicine-site tubulin inhibitors, such as combretastatin A-4 (CA4), which disrupt microtubule dynamics by binding to the β-tubulin subunit .

特性

IUPAC Name

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6/c1-29-19-13-16(14-20(30-2)23(19)31-3)21-22(27)17-11-7-8-12-18(17)32-25(21)26-24(28)15-9-5-4-6-10-15/h7-8,11-15H,4-6,9-10H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVDLLQDPDXHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]cyclohexanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of appropriate starting materials, such as salicylaldehyde and an acetophenone derivative, under acidic or basic conditions.

    Introduction of the 3,4,5-Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and the chromen-4-one intermediate.

    Formation of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid or its derivatives to form the desired cyclohexanecarboxamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

科学的研究の応用

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research indicates its potential use in drug development for treating various diseases, including cancer and inflammatory disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as UV-absorbing agents and antioxidants.

作用機序

The mechanism of action of N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to:

    Inhibit Enzymes: It can inhibit key enzymes involved in disease pathways, such as kinases and proteases.

    Modulate Signaling Pathways: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

    Bind to Receptors: It may bind to specific receptors on the cell surface or within cells, influencing cellular responses.

類似化合物との比較

Combretastatin A-4 (CA4)

  • Structure : Biphenyl core with 3,4,5-trimethoxyphenyl and 4-methoxyphenyl groups.
  • Clinical Status : Prodrug CA4P (fosbretabulin) advanced to Phase III trials for anaplastic thyroid cancer.

ABT-751

  • Structure : Sulfonamide derivative with 3,4,5-trimethoxyphenyl and indole groups.
  • Activity : Oral bioavailability and broad-spectrum antitumor activity (IC₅₀ = 3–5 µM in solid tumors).

Target Compound

  • Structural Distinction : Chromen-4-one replaces the stilbene (CA4) or sulfonamide (ABT-751) backbone.
  • Hypothesized Advantages: The chromenone core may improve metabolic stability, while the cyclohexanecarboxamide could reduce off-target toxicity compared to CA4’s methoxy groups.

Chromen-4-One Derivatives

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide

  • Structure : Furan-2-carboxamide substituent instead of cyclohexanecarboxamide.
  • Activity : Moderate antiproliferative activity (IC₅₀ = 8–12 µM in HeLa cells) .

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

  • Structure : Sulfamoylphenyl substituent at position 3.
  • Activity : Herbicidal activity against rape (ED₅₀ = 0.2 mM) but weak anticancer effects .
  • Comparison: The 3,4,5-trimethoxyphenyl group in the target compound confers specificity for tubulin over non-target enzymes.

β-Lactam Derivatives with 3,4,5-Trimethoxyphenyl Groups

2-Methoxy-5-(1-(3,4,5-trimethoxyphenyl)-4-oxo-3-(prop-1-en-2-yl)azetidin-2-yl)phenyl dibenzyl phosphate (14a)

  • Structure : β-Lactam core with 3,4,5-trimethoxyphenyl and phosphate groups.
  • Activity : Tubulin-destabilizing effects (IC₅₀ = 0.8 µM in MCF-7 cells) .
  • Comparison : The chromen-4-one core in the target compound may offer greater conformational rigidity than β-lactams, enhancing binding affinity.

Key Research Findings and Data Tables

Table 1: Comparative Antiproliferative Activity of 3,4,5-Trimethoxyphenyl-Containing Compounds

Compound Core Structure IC₅₀ (µM) Mechanism Clinical Status
Combretastatin A-4 (CA4) Stilbene 0.001–0.003 Tubulin polymerization inhibition Phase III (CA4P)
ABT-751 Sulfonamide 3–5 Tubulin binding Phase II discontinued
Target Compound* Chromen-4-one N/A† Hypothesized tubulin inhibition Preclinical
14a (β-lactam derivative) β-Lactam 0.8 Tubulin destabilization Preclinical

Table 2: Structural and Functional Impact of Substituents

Substituent Role in Target Compound Comparison to Analogues
3,4,5-Trimethoxyphenyl Tubulin binding motif Common in CA4, ABT-751, and β-lactams
Cyclohexanecarboxamide Enhances solubility/metabolic stability Superior to furan-2-carboxamide in lipophilicity
Chromen-4-one core Scaffold rigidity and bioavailability More stable than stilbene (CA4) or β-lactam

生物活性

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]cyclohexanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromone core linked to a cyclohexanecarboxamide structure with a trimethoxyphenyl substituent. Its molecular formula is C23H25NO6C_{23}H_{25}NO_{6} with a molecular weight of approximately 421.3995 g/mol. The structural characteristics contribute to its unique biological properties.

PropertyValue
Molecular FormulaC23H25NO6
Molecular Weight421.3995 g/mol
CAS Number[Insert CAS Number]

1. Cytotoxicity and Apoptosis Induction

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including cervical cancer cells. The mechanism involved the induction of apoptosis, characterized by morphological changes and biochemical markers indicative of programmed cell death. The research indicated that the compound reduces cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

2. Inhibition of Key Signaling Pathways

The compound's biological activity has been linked to its ability to inhibit specific signaling pathways involved in cancer progression. Notably, it was found to inactivate STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor known for its role in promoting cell survival and proliferation in various tumors. This inhibition may contribute to the observed anti-proliferative effects against cancer cells.

Case Study 1: Anticancer Potential

In a pivotal study published in 2018, researchers evaluated the effects of this compound on human cervical cancer cells. The findings revealed:

  • Cytotoxicity : The compound exhibited significant cytotoxicity with an IC50 value indicating effective concentration for inducing cell death.
  • Mechanism : Induction of apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.

Case Study 2: Multi-target Activity

Another study explored the multi-target activity of similar chromone derivatives against cholinesterases and cyclooxygenases. These compounds demonstrated moderate inhibitory activity against these enzymes, suggesting potential applications in treating neurodegenerative diseases and inflammation .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological ActivityUnique Features
N-(1,3-benzodioxol-5-yl)benzamideModerate anticancer activityLacks trimethoxyphenyl group
N-(1,3-benzodioxol-5-yl)-3,4-diethoxybenzamideVaries; less potent than target compoundDifferent pharmacological profile
N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamideUnique anti-cancer mechanismsIndole moiety addition

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。